molecular formula C9H17ClN2O B3014975 2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride CAS No. 2375262-57-8

2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride

Cat. No.: B3014975
CAS No.: 2375262-57-8
M. Wt: 204.7
InChI Key: AXBCHDUYRAWXKV-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecan-3-one hydrochloride is a bicyclic spiro compound featuring a 5-membered and a 6-membered ring fused at a shared nitrogen atom (spiro[5.5] system). The ketone group at position 3 and the hydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical applications. It is structurally related to other diazaspiro derivatives, which are explored for their bioactivity in drug discovery, particularly in targeting spirocyclic pharmacophores .

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;/h10H,1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBCHDUYRAWXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NC2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor compound under acidic conditions. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield alcohol or amine derivatives using sodium borohydride.
  • Substitution Reactions: Participates in nucleophilic substitution reactions where hydrogen atoms are replaced by functional groups.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential: Preliminary research indicates that it may interact with specific biomolecules involved in cancer cell proliferation.

Medicine

In the medical field, this compound is being explored for therapeutic applications:

  • Drug Development: Its unique structure and biological activity make it a candidate for developing new pharmaceuticals targeting various diseases.
  • Mechanism of Action: The compound may bind to enzymes or receptors, altering their activity and potentially leading to therapeutic effects.

Industry

In industrial applications, this compound can be utilized in:

  • Material Science: Development of new materials that leverage its unique chemical properties.
  • Chemical Processes: Enhancing chemical processes through its reactivity.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown that derivatives of 2,8-Diazaspiro[5.5]undecan-3-one exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
  • Cancer Research : A study focusing on the interaction of this compound with cancer cell lines indicated a reduction in cell viability at certain concentrations, warranting further investigation into its mechanisms as an anticancer agent.
  • Material Development : In industrial applications, researchers have explored the use of this compound in synthesizing polymers with enhanced properties for use in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences

The spiro ring size and substituent positions critically influence physicochemical and biological properties:

Compound Name Spiro System Substituents Molecular Formula Molecular Weight Key Features
2,8-Diazaspiro[5.5]undecan-3-one HCl [5.5] Ketone (C3), HCl C9H16ClN2O 204.70 (est.) Larger spiro system, ketone at C3
2,8-Diazaspiro[4.5]decan-1-one HCl [4.5] Ketone (C1), HCl C8H14ClN2O 190.67 Smaller spiro system, ketone at C1
2,9-Diazaspiro[5.5]undecane-9-carboxylate (tert-butyl) [5.5] tert-butyl ester, HCl C15H27ClN2O2 326.85 Ester substituent, spiro[5.5]
1-Oxa-4,8-diaza-spiro[5.5]undec-8-yl [5.5] Oxygen atom, NH groups C9H16N2O 168.24 Heteroatom inclusion (O, N)

Key Observations :

  • Substituent Position : Ketone placement (C1 vs. C3) alters hydrogen-bonding capacity and electronic distribution. For example, 2,8-diazaspiro[4.5]decan-1-one HCl (C1 ketone) may exhibit different solubility and reactivity compared to the C3-substituted target compound .
  • Functional Groups : Inclusion of oxygen (e.g., 1-oxa-4,8-diaza-spiro derivatives) or ester groups (tert-butyl) modifies polarity and metabolic stability .

Commercial Availability

  • Pricing and Suppliers : 2,8-Diazaspiro[4.5]decan-1-one HCl is available at ~$1,000/g (1g scale), while [5.5] analogs like 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride (CAS 1609409-15-5) are offered by 3–5 suppliers, reflecting higher synthesis complexity .

Biological Activity

2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C9H18Cl2N2O
  • Molecular Weight : 241.16 g/mol
  • CAS Number : 2375262-57-8

The compound features a spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the spiro framework is particularly notable for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various neurotransmitter systems and receptor interactions. It has been shown to interact with:

  • GABA Receptors : The compound exhibits antagonistic properties towards GABA type A receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS) .
  • Neuropeptide Y (NPY) Receptors : It may influence pathways related to appetite regulation and stress response through NPY receptor modulation .

1. Central Nervous System Disorders

Research indicates that compounds similar to 2,8-Diazaspiro[5.5]undecan-3-one have been explored for their potential in treating CNS disorders such as anxiety and depression. In vivo studies have demonstrated varying degrees of efficacy, with some derivatives showing promising results in binding affinity and behavioral outcomes in animal models .

2. Obesity and Metabolic Disorders

The compound has been investigated for its role in obesity management through mechanisms such as inhibition of acetyl-CoA carboxylase (ACC) and modulation of metabolic pathways related to energy expenditure .

Case Studies and Research Findings

StudyFindings
Study on GABAAR Antagonism A derivative showed subnanomolar affinity for GABA receptors, indicating potential for CNS applications .
Obesity Treatment Research Compounds based on the diazaspiro scaffold demonstrated significant inhibition of ACC, suggesting a role in fat metabolism regulation .
Pharmacokinetics in Rats A pharmacokinetic study revealed an Area Under Curve (AUC) value of 332 ng·h/ml, indicating moderate bioavailability .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other diazaspiro compounds:

CompoundBiological ActivityBinding Affinity
1,9-Diazaspiro[5.5]undecaneCNS disordersHigh (subnanomolar)
3,9-Diazaspiro[5.5]undecaneAntidepressant effectsModerate (micromolar range)

These comparisons highlight the unique pharmacological profile of this compound relative to its analogs.

Q & A

Q. What are the recommended synthetic strategies for 2,8-Diazaspiro[5.5]undecan-3-one Hydrochloride?

The synthesis of spirocyclic compounds like 2,8-diazaspiro[5.5]undecan-3-one hydrochloride typically involves cyclization reactions using protected intermediates. For example, tert-butyl carbamate (Boc) protection of secondary amines is a common strategy to prevent unwanted side reactions during ring formation . Post-cyclization, acidic conditions (e.g., HCl in dioxane) are used to deprotect the amine and form the hydrochloride salt. Key steps include:

  • Ring closure : Use of bifunctional reagents (e.g., carbonyl diimidazole) to form the spirocyclic core.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
  • Validation : Confirmation of structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structure of 2,8-Diazaspiro[5.5]undecan-3-one Hydrochloride be confirmed experimentally?

Structural characterization requires a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the spirocyclic framework and substituent positions. For example, the carbonyl group (C=O) in the 3-one moiety appears at ~170–180 ppm in 13^{13}C NMR .
  • Mass spectrometry : HRMS to verify the molecular formula (e.g., C9_9H15_{15}ClN2_2O with an exact mass of 226.1066) .
  • X-ray crystallography (if crystalline): To resolve ambiguities in stereochemistry or ring conformation .

Q. What are the critical stability considerations for this compound under laboratory conditions?

Stability data for similar spirocyclic hydrochlorides indicate:

  • Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Decomposition risks : Exposure to moisture or heat (>40°C) may lead to hydrolysis of the lactam ring or dissociation of the hydrochloride salt.
  • Hazardous byproducts : Thermal decomposition (e.g., during GC-MS analysis) can release hydrogen chloride (HCl), carbon monoxide, and nitrogen oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for spirocyclic compounds?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Equilibrium between lactam and iminol forms in solution. Use variable-temperature NMR to identify dynamic processes .
  • Solvent effects : Deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) can shift peaks due to hydrogen bonding.
  • Impurity interference : LC-MS/MS or 2D NMR (e.g., COSY, HSQC) can isolate signals from minor contaminants .

Q. What methodologies are suitable for studying the compound’s structure-activity relationships (SAR)?

To establish SAR for biological targets:

  • Functional group modifications : Synthesize analogs with variations in the lactam ring (e.g., replacing oxygen with sulfur) or substituents (e.g., alkyl/aryl groups at specific positions) .
  • Computational modeling : Molecular docking or MD simulations to predict binding affinity with receptors (e.g., GPCRs or enzymes).
  • In vitro assays : Pair synthetic analogs with enzymatic inhibition or receptor-binding assays to correlate structural changes with activity .

Q. How can degradation pathways be analyzed under accelerated stability conditions?

Forced degradation studies under ICH guidelines include:

  • Thermal stress : Heat samples at 40–60°C for 72 hours and monitor via HPLC-UV for lactam ring opening or dimerization.
  • Hydrolytic stress : Expose to acidic (0.1M HCl) or basic (0.1M NaOH) conditions to identify pH-sensitive bonds .
  • Oxidative stress : Use hydrogen peroxide (3%) to detect susceptible sites (e.g., tertiary amines).
  • Analytical tools : LC-QTOF-MS to characterize degradation products and propose fragmentation pathways .

Q. What strategies mitigate challenges in quantifying low concentrations of this compound in biological matrices?

Bioanalytical method development requires:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to remove interfering biomolecules.
  • Chromatography : Use a C18 column with mobile phases containing 0.1% formic acid to enhance ionization efficiency.
  • Detection : MRM mode on a triple-quadrupole mass spectrometer for high sensitivity (LOQ <1 ng/mL) .
  • Validation : Assess linearity (R2^2 >0.99), precision (%CV <15%), and matrix effects per FDA guidelines .

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